

# Unveiling the Solid-State Architecture of 4-Chlorophenylacetic Acid: A Crystallographic Guide

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## Compound of Interest

Compound Name: 4-Chlorophenylacetic acid

Cat. No.: B131930

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This technical guide provides an in-depth analysis of the crystal structure of **4-Chlorophenylacetic acid**, a compound of interest in pharmaceutical and agrochemical research. By examining its three-dimensional arrangement in the solid state, we can gain crucial insights into its physicochemical properties, which are paramount for its application in drug development and materials science. This document outlines the precise molecular geometry, intermolecular interactions, and the experimental procedures used to determine its structure.

## Crystallographic Data Summary

The crystal structure of **4-Chlorophenylacetic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group  $P2_1/c$ . The asymmetric unit contains a single molecule of **4-Chlorophenylacetic acid**. The key crystallographic data and unit cell parameters are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	11.231(1)
b (Å)	4.971(1)
c (Å)	14.174(2)
$\alpha$ (°)	90
$\beta$ (°)	108.79(1)
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	749.1
Z	4
Radiation type	CuK $\alpha$
Wavelength (Å)	1.54180

## Molecular Geometry

The determined crystal structure provides precise measurements of bond lengths and angles within the **4-Chlorophenylacetic acid** molecule. These values are critical for understanding the molecule's conformation and reactivity. A selection of key intramolecular distances and angles is presented below.

## Table of Selected Bond Lengths

Bond	Length (Å)
Cl(1) - C(4)	1.741(2)
C(7) - C(8)	1.510(3)
C(8) - O(1)	1.306(3)
C(8) - O(2)	1.216(3)
C(1) - C(7)	1.512(3)

## Table of Selected Bond Angles

Angle	Value (°)
C(3) - C(4) - Cl(1)	119.3(2)
C(5) - C(4) - Cl(1)	119.4(2)
C(1) - C(7) - C(8)	112.9(2)
O(1) - C(8) - O(2)	122.9(2)
O(1) - C(8) - C(7)	112.5(2)
O(2) - C(8) - C(7)	124.6(2)

## Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **4-Chlorophenylacetic acid** is primarily governed by strong hydrogen bonding interactions involving the carboxylic acid functional groups. This leads to the formation of a well-defined supramolecular architecture.

### Hydrogen Bonding

The most prominent intermolecular interaction is the classic carboxylic acid dimer motif. Two molecules of **4-Chlorophenylacetic acid** are linked via a pair of O-H...O hydrogen bonds, forming a centrosymmetric R<sup>2</sup><sub>2</sub>(8) ring. This robust interaction is a key feature in the crystal

structures of many carboxylic acids and plays a significant role in the overall stability of the crystalline lattice.

The diagram below illustrates the hydrogen bonding network and the resulting dimeric assembly.

Hydrogen bonding interactions forming a carboxylic acid dimer.

## Experimental Protocols

While the specific details of the original crystallization experiment were not fully available, a general and effective protocol for obtaining single crystals of small organic molecules like **4-Chlorophenylacetic acid** is described below. This is followed by a summary of the X-ray diffraction data collection and structure refinement process, based on the information available in the crystallographic data file.

## Crystallization

High-quality single crystals of **4-Chlorophenylacetic acid** suitable for X-ray diffraction can be grown using slow evaporation from a suitable solvent.

Materials:

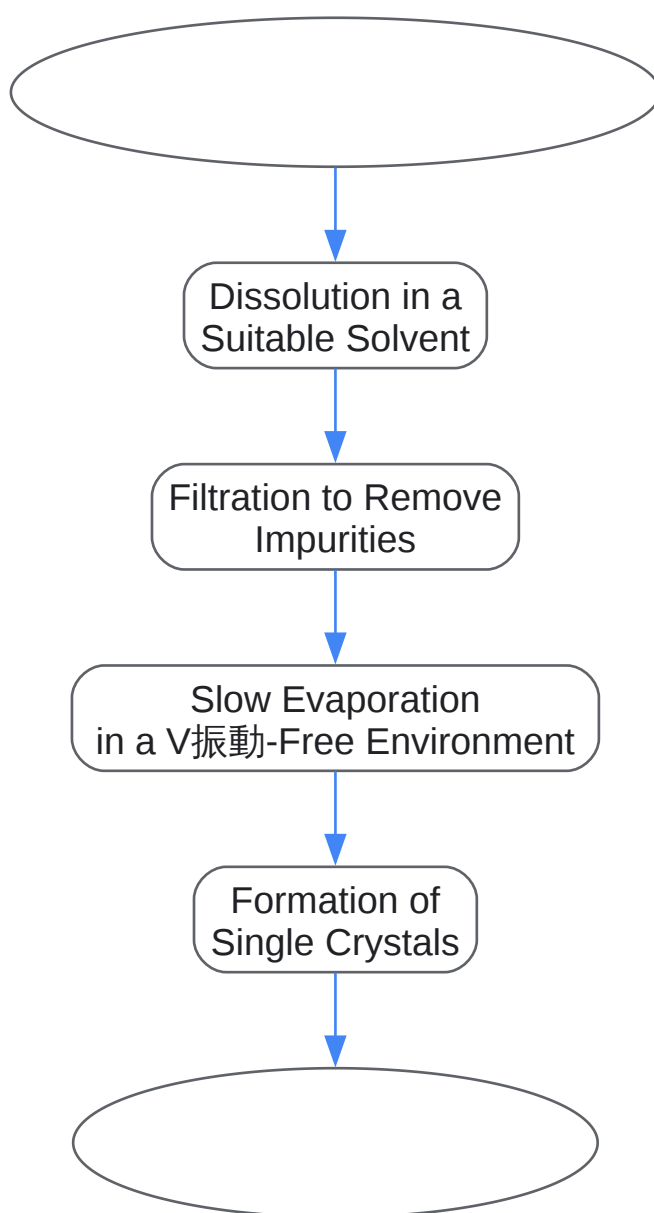
- **4-Chlorophenylacetic acid** (high purity)
- Solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water)
- Small, clean glass vial
- Septum or loose-fitting cap

Procedure:

- Prepare a saturated or near-saturated solution of **4-Chlorophenylacetic acid** in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, followed by cooling to room temperature.
- Filter the solution to remove any particulate matter.

- Transfer the clear solution to a clean glass vial.
- Cover the vial with a septum pierced with a needle or a cap that is not tightly sealed to allow for slow evaporation of the solvent.
- Place the vial in a location free from vibrations and significant temperature fluctuations.
- Monitor the vial over several days to weeks for the formation of single crystals.

The workflow for a typical crystallization experiment is outlined in the diagram below.



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General workflow for single crystal growth.

## X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at room temperature using a diffractometer equipped with a CuK $\alpha$  radiation source.

Data Collection:

- Instrument: Four-circle diffractometer
- Radiation: CuK $\alpha$  ( $\lambda = 1.54180 \text{ \AA}$ )
- Temperature: 293 K
- Data Collection Method:  $\omega$ -2 $\theta$  scans

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to a low R-factor, indicating a high-quality structural model.

This detailed crystallographic analysis of **4-Chlorophenylacetic acid** provides a solid foundation for understanding its solid-state behavior, which is essential for its rational design and application in various fields of chemical science.

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